molecular formula C14H15Cl2N3O2S2 B299750 1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine

Cat. No. B299750
M. Wt: 392.3 g/mol
InChI Key: SFBNYWJWCRIAJZ-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine, commonly known as DMTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.

Scientific Research Applications

DMTP has been studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-convulsant activities. DMTP has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of DMTP is not fully understood. However, it has been proposed that DMTP may act by inhibiting the activity of certain enzymes and receptors in the body. It has also been suggested that DMTP may modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMTP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMTP has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, DMTP has been shown to possess anti-convulsant activity by modulating the activity of certain ion channels in the brain.

Advantages and Limitations for Lab Experiments

DMTP has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. DMTP is also relatively inexpensive compared to other compounds with similar biological activities. However, DMTP has certain limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, DMTP has been found to exhibit toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMTP. One area of research is the development of new synthetic methods for DMTP that can improve its solubility and reduce its toxicity. Another area of research is the identification of new therapeutic applications for DMTP, such as its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of DMTP and its potential interactions with other compounds in the body.
In conclusion, DMTP is a promising compound that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-convulsant activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMTP and its potential applications in medicine.

Synthesis Methods

DMTP can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with carbon disulfide to form 2,4-dichlorophenylthiocarbamoyl chloride. This intermediate is then reacted with 2-aminothiazole to form DMTP. The final product is obtained by reacting DMTP with methylsulfonyl chloride.

properties

Product Name

1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]-4-(methylsulfonyl)piperazine

Molecular Formula

C14H15Cl2N3O2S2

Molecular Weight

392.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C14H15Cl2N3O2S2/c1-23(20,21)19-6-4-18(5-7-19)14-17-13(9-22-14)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3

InChI Key

SFBNYWJWCRIAJZ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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